molecular formula C17H16NNaO4 B5206101 sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate

sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate

Cat. No.: B5206101
M. Wt: 321.30 g/mol
InChI Key: LVUHCPQXHDDUNX-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoic acid and 3-phenylpropanoic acid.

    Formation of 4-Methoxybenzoyl Chloride: 4-Methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 3-phenylpropanoic acid in the presence of a base such as triethylamine (TEA) to form the intermediate 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoic acid.

    Neutralization: The intermediate is neutralized with sodium hydroxide (NaOH) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation: Large quantities of starting materials are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate can be compared with similar compounds such as:

    4-Methoxybenzoic Acid: Shares the methoxybenzoyl moiety but lacks the amino and phenylpropanoate groups.

    3-Phenylpropanoic Acid: Contains the phenylpropanoate moiety but lacks the methoxybenzoyl and amino groups.

    Benzamides: A broader class of compounds with similar structural features but varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4.Na/c1-22-14-9-7-13(8-10-14)17(21)18-15(11-16(19)20)12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUHCPQXHDDUNX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC(=O)[O-])C2=CC=CC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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